N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by its unique structure, which includes a benzodioxole ring fused to a furo[3,2-c]pyran ring system
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 1,3-benzodioxole and 3,4,5-trimethoxybenzaldehyde.
Formation of Furo[3,2-c]pyran Ring: The furo[3,2-c]pyran ring is formed through a series of cyclization reactions involving the condensation of appropriate precursors.
Introduction of Functional Groups:
Final Assembly: The final compound is obtained by coupling the benzodioxole and furo[3,2-c]pyran intermediates under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbonyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl and amide groups, resulting in the formation of alcohols and amines, respectively.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be used to modify the aromatic rings and introduce new functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts (e.g., Pd(PPh3)4).
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide has several scientific research applications:
Biology: Its unique structure and functional groups make it a valuable tool in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, with a focus on its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various proteins and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound’s effects on cellular pathways, such as apoptosis and cell cycle regulation, contribute to its potential therapeutic properties. It may induce cell cycle arrest and promote apoptosis in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3-benzodioxole, 3,4,5-trimethoxybenzaldehyde, and furo[3,2-c]pyran derivatives share structural similarities with the target compound.
Uniqueness: The combination of the benzodioxole and furo[3,2-c]pyran ring systems, along with the specific functional groups, distinguishes this compound from others
Properties
Molecular Formula |
C25H23NO9 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide |
InChI |
InChI=1S/C25H23NO9/c1-12-7-17-21(25(28)34-12)20(13-8-18(29-2)22(31-4)19(9-13)30-3)23(35-17)24(27)26-14-5-6-15-16(10-14)33-11-32-15/h5-10,20,23H,11H2,1-4H3,(H,26,27) |
InChI Key |
LWOMPJVTDKJFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)O1 |
Origin of Product |
United States |
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